REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[N:8]1([C:13]2[CH:18]=[CH:17][C:16]([C:19]3([C:22]([O:24]CCCC)=[O:23])[CH2:21][CH2:20]3)=[CH:15][CH:14]=2)[CH:12]=[CH:11][CH:10]=[N:9]1>C(Cl)Cl>[N:8]1([C:13]2[CH:14]=[CH:15][C:16]([C:19]3([C:22]([OH:24])=[O:23])[CH2:21][CH2:20]3)=[CH:17][CH:18]=2)[CH:12]=[CH:11][CH:10]=[N:9]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
butyl 1-[4-(1H-pyrazol-1-yl)phenyl]cyclopropanecarboxylate
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=C1)C1(CC1)C(=O)OCCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=CC=C(C=C1)C1(CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |